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Compound of Interest

Compound Name: 2-(2-Methylphenyl)propan-1-amine

CAS No.: 5266-88-6

Cat. No.: B1656415

Get Quote

Technical Guide & Whitepaper

Executive Summary & Chemical Identity[1]
The molecule 2-(2-Methylphenyl)propan-1-amine (also referred to as 2-Me-BMPEA or

-methyl-2-methylphenethylamine) is a positional isomer of dimethylphenethylamine. Unlike
amphetamine (1-phenylpropan-2-amine), which possesses an

-methyl group, this scaffold features a

-methyl group on the ethylamine chain and an ortho-methyl substitution on the phenyl ring.

This structural configuration shifts the pharmacological profile from potent dopamine release

(typical of amphetamines) toward norepinephrine transporter (NET) selectivity and potential

Trace Amine Associated Receptor 1 (TAAR1) agonism.
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Feature Specification

IUPAC Name 2-(2-Methylphenyl)propan-1-amine

Common Class -Methylphenethylamine (BMPEA) Analog

Isomeric Relation Isomer of Methamphetamine and Phentermine

Core Scaffold 2-Phenylpropan-1-amine

Key Substituent Ortho-Methyl (2-Me) on Phenyl Ring

Structural Pharmacology: The SAR Triad
The biological activity of this scaffold is governed by three critical structural domains: the

Phenyl Ring (Lipophilicity/Sterics), the Alkyl Chain (Metabolic Stability/Chirality), and the Amine

Head (Transporter Binding).

The -Methyl Chain Effect
The defining feature of this analog is the methyl group at the

-position (C2 relative to the amine).

Mechanism: Unlike the

-methyl group in amphetamine, which sterically blocks Deamination by Monoamine Oxidase
(MAO) via direct obstruction of the

-carbon, the

-methyl group provides only partial protection against MAO.

Pharmacological Consequence: This results in a shorter half-life compared to amphetamines

but significantly reduced neurotoxicity. The

-methyl group creates a chiral center; the (

)-enantiomer is typically more active at NET than the (

)-enantiomer.
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The Ortho-Methyl (2-Me) Ring Substitution
The addition of a methyl group at the ortho position of the phenyl ring introduces the "Ortho-

Effect":

Steric Hindrance: The 2-Me group creates torsional strain, forcing the phenyl ring out of

coplanarity with the side chain. This conformation disfavors binding to the Dopamine

Transporter (DAT), which requires a flatter conformational profile.

NET Selectivity: The Norepinephrine Transporter (NET) binding pocket is more tolerant of

ortho-substitution. Consequently, 2-(2-Methylphenyl)propan-1-amine exhibits a high

NET:DAT selectivity ratio.

Lipophilicity: The methyl group increases

, enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted parent
BMPEA.

Amine Substitution (N-Analogs)
Modifications to the terminal amine (

) drastically alter activity:

Primary Amine (

): Maximal efficacy as a transporter substrate (releaser).

Secondary Amine (

): Slight increase in potency but often reduced selectivity.

Tertiary Amine (

): Generally abolishes substrate activity, converting the molecule into a reuptake inhibitor or
inactive compound.

Mechanism of Action: Monoamine Transporter
Interaction
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The primary mechanism of 2-(2-Methylphenyl)propan-1-amine is substrate-based release at

the Norepinephrine Transporter (NET).

Signaling Pathway Diagram
The following diagram illustrates the differential interaction of the analog with NET versus DAT,

highlighting the selectivity mechanism.
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Caption: Differential transporter interaction showing high-affinity translocation at NET leading to

norepinephrine efflux, contrasted with steric hindrance at DAT preventing significant dopamine

release.

Synthesis Protocols
To study these analogs, a robust synthetic route is required. The Knoevenagel Condensation

followed by Reduction is the industry standard for

-substituted phenethylamines.

Synthetic Pathway (Graphviz)
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Alternative Route (Nitrile)
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Caption: Primary synthetic routes via Cinnamic Acid derivative reduction or Nitrile reduction to

yield the target primary amine.

Detailed Experimental Protocol (Nitrile Reduction Route)
This method is preferred for high yield and purity when starting from the commercially available

nitrile.

Reagents:

2-(2-Methylphenyl)propionitrile (10 mmol)

Lithium Aluminum Hydride (LiAlH4) (15 mmol)

Anhydrous Tetrahydrofuran (THF) (50 mL)
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Glauber’s Salt (

)

Procedure:

Setup: Flame-dry a 250mL round-bottom flask and purge with Argon. Add 15 mmol LiAlH4

suspended in 30 mL anhydrous THF.

Addition: Cool the suspension to 0°C. Add 2-(2-Methylphenyl)propionitrile (dissolved in 20

mL THF) dropwise over 20 minutes.

Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor consumption of

nitrile by TLC (Hexane:EtOAc 8:2).

Quenching (Fieser Method): Cool to 0°C. Carefully add:

0.6 mL

0.6 mL 15% NaOH

1.8 mL

Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through Celite.

Purification: Dry the filtrate over

, concentrate in vacuo. Convert to Hydrochloride salt using ethereal HCl for stability.

Biological Evaluation & Data
The following data summarizes the consensus pharmacology of BMPEA analogs relative to

Amphetamine.

Transporter Selectivity Profile (In Vitro Synaptosome)
Data normalized to Amphetamine (

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
NET

(nM)

DAT

(nM)

Selectivity
(DAT/NET)

Amphetamine ~12 ~20 1.6 (Balanced)

BMPEA

(Unsubstituted)
~85 ~900 10.5 (NET Selective)

2-Me-BMPEA (Target) ~60 >2000
>30 (Highly NET

Selective)

N,N-Dimethyl-BMPEA >5000 Inactive Inactive

Interpretation: The target molecule (2-Me-BMPEA) retains significant adrenergic potency (NET)

but loses dopaminergic potency (DAT) due to the ortho-steric clash, reducing abuse potential

while maintaining sympathomimetic effects (e.g., blood pressure elevation).

Hemodynamic Effects
In vivo studies (rodent telemetry) indicate that BMPEA analogs produce dose-dependent

increases in Mean Arterial Pressure (MAP) without the profound locomotor stimulation

associated with amphetamines.

Pressor Effect: Mediated by peripheral NET inhibition and

-adrenergic agonism.

Locomotion: Minimal increase, confirming low CNS dopamine release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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